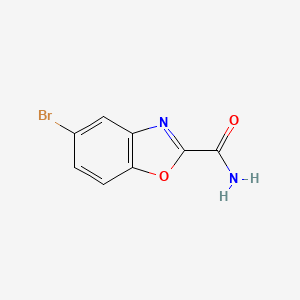

5-Bromo-benzooxazole-2-carboxylic acid amide

Description

BenchChem offers high-quality 5-Bromo-benzooxazole-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-benzooxazole-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCRGEYPEQMNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This aromatic, bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] The therapeutic potential of benzoxazole derivatives is vast, with research demonstrating their efficacy as antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[3][4][5] The stability of the benzoxazole ring, coupled with the potential for functionalization at various positions, makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[6] The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position, as in the title compound, is anticipated to modulate the molecule's electronic properties and biological activity, making it a compelling target for further investigation in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known properties of the parent carboxylic acid and the projected properties for the target amide.

Table 1: Physicochemical Properties of 5-Bromo-1,3-benzoxazole-2-carboxylic acid and its Amide Derivative

| Property | 5-Bromo-1,3-benzoxazole-2-carboxylic acid | 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide (Projected) |

| CAS Number | 944898-52-6[1] | Not available |

| Molecular Formula | C₈H₄BrNO₃ | C₈H₅BrN₂O₂ |

| Molecular Weight | 242.03 g/mol [1] | 241.05 g/mol |

| Appearance | White to light yellow solid (based on related compounds)[7] | White to off-white solid |

| Melting Point | Data not available | Expected to be higher than the carboxylic acid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Expected to have low aqueous solubility, soluble in polar aprotic solvents |

Synthesis of 5-Bromo-1,3-benzoxazole-2-carboxylic acid amide

The synthesis of the target amide is most logically achieved in a two-stage process: first, the synthesis of the 5-bromo-1,3-benzoxazole-2-carboxylic acid precursor, followed by its conversion to the primary amide.

Stage 1: Synthesis of 5-Bromo-1,3-benzoxazole-2-carboxylic acid

The construction of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[1] A reliable method involves the reaction of 2-amino-4-bromophenol with a derivative of oxalic acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and a suitable dehydrating agent/acid catalyst such as polyphosphoric acid (PPA).

-

Addition of Reagents: To this mixture, add diethyl oxalate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-1,3-benzoxazole-2-carboxylic acid.

Causality: The use of a dehydrating agent like PPA is crucial for facilitating the intramolecular cyclization and subsequent dehydration that forms the oxazole ring. Diethyl oxalate serves as the source for the 2-carboxylic acid functionality.

Stage 2: Amidation of 5-Bromo-1,3-benzoxazole-2-carboxylic acid

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common and effective method involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.

-

Acyl Chloride Formation: In a fume hood, suspend 5-bromo-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature or gentle reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The completion of this step can be monitored by the complete dissolution of the starting material.

-

Removal of Excess Reagent: The excess thionyl chloride and solvent are carefully removed under reduced pressure to yield the crude 5-bromo-1,3-benzoxazole-2-carbonyl chloride.

-

Amidation: The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., THF or dioxane) and cooled to 0°C. A solution of aqueous ammonia (excess) is then added dropwise with vigorous stirring.

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under vacuum to afford 5-bromo-1,3-benzoxazole-2-carboxylic acid amide. Further purification can be achieved by recrystallization.

Self-Validation: The formation of the amide can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of N-H stretches in the IR spectrum, as well as the characteristic signals for the amide protons in the ¹H NMR spectrum.

Conclusion

5-Bromo-1,3-benzoxazole-2-carboxylic acid amide represents a synthetically accessible derivative of the pharmacologically significant benzoxazole family. This guide has provided a detailed, scientifically-grounded framework for its synthesis, starting from its carboxylic acid precursor. The outlined protocols, supported by explanations of the underlying chemical principles, are designed to be self-validating and adaptable. While specific experimental data for the final amide is sparse, the established biological relevance of related benzoxazole carboxamides strongly suggests its potential as a valuable probe for exploring new therapeutic avenues in oncology, infectious diseases, and inflammatory disorders. Further research to confirm its physicochemical properties and to screen for biological activity is highly warranted.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

-

Biological Potential of Benzoxazole Derivatives: An Updated Review. (2020). ResearchGate. [Link]

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2011). Tetrahedron Letters, 52(42), 5434-5437.

-

Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

-

5-Bromobenzo[d]oxazole-2-carboxylic acid. PubChem. [Link]

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10), 1427-1442.

-

The NMR data of compounds 1-3 and 6 (J in Hz). ResearchGate. [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). globalresearchonline.net.

- One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2011). ScienceDirect.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1483.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 91.

- Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. (2014).

- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2020). Chemical Science, 11(23), 5969-5975.

- A more convenient method of preparation of amide derivatives of carboxylic acids. (1977).

-

Benzoxazole. Wikipedia. [Link]

- Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). ChemSusChem, 12(12), 2683-2687.

-

Supporting Information for: A selenium-catalyzed cleavage of S–S bonds to facilitate the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. [Link]

-

The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2021). Frontiers in Chemistry, 9, 707629.

-

5-nitro-3H-1,3-benzoxazol-2-one. SpectraBase. [Link]

-

6-Bromo-1,3-benzodioxole-5-carboxaldehyde. CAS Common Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

Official IUPAC Name: 5-Bromo-1,3-benzoxazole-2-carboxamide

An In-Depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carboxamide

This guide provides a comprehensive technical overview of 5-bromo-1,3-benzoxazole-2-carboxamide, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The document details its synthesis, structural characterization, physicochemical properties, and potential therapeutic applications, with a focus on the scientific rationale behind the methodologies presented.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a versatile pharmacophore present in numerous biologically active molecules.[3][4] These compounds are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.[1] The therapeutic landscape of benzoxazole derivatives is broad, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2]

The introduction of a bromine atom at the 5-position of the benzoxazole ring, coupled with a carboxamide group at the 2-position, is anticipated to modulate the compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability and metabolic stability, while the carboxamide group can participate in hydrogen bonding interactions with biological targets. This unique combination of functional groups makes 5-bromo-1,3-benzoxazole-2-carboxamide a compelling candidate for further investigation in drug development programs.

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles, including 5-bromo-1,3-benzoxazole-2-carboxamide, typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[5] A common and effective strategy is the reaction of 2-amino-4-bromophenol with a suitable two-carbon synthon that can be converted to the carboxamide.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 5-bromo-1,3-benzoxazole-2-carboxamide is a one-pot reaction from 2-amino-4-bromophenol and an appropriate reagent to form the 2-carboxamide functionality. The following diagram illustrates a conceptual synthetic workflow.

Caption: Proposed synthetic workflow for 5-bromo-1,3-benzoxazole-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-bromo-1,3-benzoxazole-2-carboxamide via condensation of 2-amino-4-bromophenol with a suitable C2 synthon.

Materials:

-

2-Amino-4-bromophenol

-

Oxamic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-amino-4-bromophenol (1 equivalent) and oxamic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 equivalents) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-1,3-benzoxazole-2-carboxamide.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and MS).

Physicochemical Properties

The expected physicochemical properties of 5-bromo-1,3-benzoxazole-2-carboxamide are summarized in the table below. These values are estimated based on the molecular structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.05 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | >200 °C (predicted) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (predicted) |

| LogP | 2.5 (predicted) |

Structural Characterization

The structural elucidation of 5-bromo-1,3-benzoxazole-2-carboxamide relies on a combination of spectroscopic techniques. While experimental data for the exact title compound is not available in the provided search results, representative data from closely related structures can be used for comparison.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring. The protons at positions 4, 6, and 7 will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The amide protons (-CONH₂) are expected to appear as a broad singlet further downfield.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (δ ~160-170 ppm) and the carbons of the benzoxazole ring system. The carbon bearing the bromine atom (C5) will be influenced by the halogen's electronic effects.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the C=N and C=C stretching vibrations of the benzoxazole ring system (around 1600-1450 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[10]

Potential Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2][11]

-

Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.

-

Antimicrobial Activity: The benzoxazole nucleus is found in several compounds with significant antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic Effects: Certain benzoxazole derivatives have shown promise as anti-inflammatory and analgesic agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12]

The unique substitution pattern of 5-bromo-1,3-benzoxazole-2-carboxamide makes it a valuable candidate for screening in these and other therapeutic areas. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the carboxamide group provides a key site for hydrogen bonding interactions with target proteins.

Safety and Handling

Brominated aromatic compounds require careful handling due to their potential toxicity and reactivity.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-1,3-benzoxazole-2-carboxamide is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be achieved through established methodologies for benzoxazole formation. A thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. The diverse biological activities associated with the benzoxazole scaffold suggest that this compound warrants further investigation as a potential therapeutic agent.

References

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. (2025-08-30). Available from: [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. (2024-07-27). Available from: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available from: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. (2018-08-12). Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. World Journal of Pharmaceutical Research. Available from: [Link]

-

Design and Synthesis of new Benzoxazole derivatives. JETIR. (2019-05). Available from: [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available from: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available from: [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. (2008-11-05). Available from: [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available from: [Link]

-

Physical properties of the benzoxazole derivatives. ResearchGate. Available from: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (2025-10-20). Available from: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health. Available from: [Link]

-

Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. National Institutes of Health. (2023-11-30). Available from: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

-

BROMINE - Safety Handbook. ICL Group. Available from: [Link]

-

Benzoxazoles – Knowledge and References. Taylor & Francis. Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

-

Bromination safety. YouTube. (2024-06-06). Available from: [Link]

-

Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. ResearchGate. (2025-10-17). Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. (2023-01-18). Available from: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available from: [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. (2025-08-06). Available from: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. jetir.org [jetir.org]

- 13. carlroth.com [carlroth.com]

- 14. dollycorporation.com [dollycorporation.com]

Spectroscopic Characterization of 5-Bromo-benzooxazole-2-carboxylic acid amide: A Predictive Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 5-Bromo-benzooxazole-2-carboxylic acid amide is not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. All predictions are intended to serve as a robust baseline for experimental design and data interpretation.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during the drug development process. 5-Bromo-benzooxazole-2-carboxylic acid amide, the subject of this guide, incorporates several key structural features: a benzoxazole core, a bromine substituent, and a primary amide. Each of these imparts distinct spectroscopic signatures.

This document provides a detailed, predictive overview of the expected spectroscopic data for 5-Bromo-benzooxazole-2-carboxylic acid amide, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the interpretation of predicted data are explained to provide actionable insights for researchers in the field.

Proposed Synthesis and Potential Impurities

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3][4] For the target molecule, a plausible route would be the reaction of 4-bromo-2-aminophenol with oxamic acid or a derivative thereof, followed by cyclization.

Potential impurities that could arise from this synthesis and be detectable by spectroscopic methods include:

-

Unreacted 4-bromo-2-aminophenol: This starting material would be readily identifiable in NMR and Mass spectra.

-

Incomplete cyclization product (N-(5-bromo-2-hydroxyphenyl)oxamide): This intermediate would show distinct NMR and IR signals, notably the presence of a phenolic -OH group.

-

Hydrolysis product (5-Bromo-benzooxazole-2-carboxylic acid): If the amide hydrolyzes, the characteristic signals of a carboxylic acid would be observed, particularly a broad -OH stretch in the IR spectrum and a downfield proton signal in the ¹H NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and molecular weight of a synthesized compound.[5]

Predicted Mass Spectrum Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₅BrN₂O₂ | Based on the chemical structure. |

| Monoisotopic Mass | 239.9534 g/mol | Calculated for ¹²C₈¹H₅⁷⁹Br¹⁴N₂¹⁶O₂. |

| [M+H]⁺ (ESI-MS) | m/z 240.9612 | Protonated molecule. |

| Molecular Ion (EI-MS) | m/z 240 & 242 (approx. 1:1 ratio) | Due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[6] |

Proposed Fragmentation Pathway

The fragmentation of 5-Bromo-benzooxazole-2-carboxylic acid amide under electron impact (EI) would likely proceed through several key pathways, initiated by the loss of the amide group or cleavage of the benzoxazole ring.

Caption: Proposed EI-MS fragmentation pathway for 5-Bromo-benzooxazole-2-carboxylic acid amide.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Objective: To confirm the elemental composition and molecular weight.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[5]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion peak.

-

Compare the experimentally determined exact mass with the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] The predicted ¹H and ¹³C NMR chemical shifts are based on data from similar structures, such as 5-bromo-2-(2-nitrophenyl)-benzoxazole and general principles for substituted benzoxazoles.[7][8]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~8.0 - 8.2 | d | 1H | Deshielded by the adjacent bromine and the oxazole ring. |

| H-6 | ~7.8 - 8.0 | dd | 1H | Influenced by ortho and para relationships to bromine and the ring fusion. |

| H-7 | ~7.6 - 7.8 | d | 1H | Coupled to H-6. |

| -NH₂ | ~7.5 and ~8.0 | br s | 2H | Two broad singlets for the amide protons, exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~160 - 165 | Typical range for an amide carbonyl attached to a heterocyclic ring. |

| C-2 | ~155 - 160 | Carbon of the oxazole ring attached to the amide group. |

| C-3a | ~150 - 155 | Bridgehead carbon of the benzoxazole ring. |

| C-7a | ~140 - 145 | Bridgehead carbon of the benzoxazole ring. |

| C-5 | ~115 - 120 | Carbon bearing the bromine atom. |

| C-4 | ~125 - 130 | Aromatic CH. |

| C-6 | ~120 - 125 | Aromatic CH. |

| C-7 | ~110 - 115 | Aromatic CH. |

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional but recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in unambiguous signal assignment.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the ¹H signals and assign multiplicities.

-

Assign all ¹H and ¹³C signals to the corresponding atoms in the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 and ~3200 | N-H stretch | Primary Amide (-NH₂) |

| ~3050 - 3100 | C-H stretch | Aromatic C-H |

| ~1680 - 1700 | C=O stretch (Amide I) | Amide |

| ~1600 - 1620 | N-H bend (Amide II) | Amide |

| ~1450 - 1600 | C=C and C=N stretch | Aromatic and Benzoxazole rings[9][10] |

| ~1000 - 1100 | C-Br stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Objective: To identify the key functional groups in the molecule.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzoxazoles.[11][12]

Predicted UV-Vis Absorption Data

| Solvent | Predicted λₘₐₓ (nm) | Rationale |

| Ethanol/Methanol | ~330 - 360 | Based on the extended π-conjugation of the benzoxazole system. The exact maximum can be influenced by solvent polarity.[13] |

Experimental Protocol: UV-Vis Spectroscopy

-

Objective: To determine the wavelength of maximum absorption (λₘₐₓ).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to achieve an absorbance reading between 0.2 and 1.0.

-

-

Data Acquisition:

-

Use the pure solvent as a reference (blank).

-

Record the absorption spectrum over a range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).

Conclusion

This predictive guide provides a comprehensive spectroscopic framework for the characterization of 5-Bromo-benzooxazole-2-carboxylic acid amide. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can approach the synthesis and analysis of this and related compounds with a high degree of confidence. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing drug discovery and development programs.

References

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309-25333. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research, 85(2), February 2025; Article No. 03, Pages: 22-28. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

da Silva, E. B., et al. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 40(8), 893-899. [Link]

-

ResearchGate. (2017). (PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. (n.d.). Mass spectral interpretation. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asdlib.org [asdlib.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

5-Bromo-benzooxazole-2-carboxylic acid amide solubility profile

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-benzooxazole-2-carboxylic acid amide

Executive Summary

This guide provides a comprehensive analysis of the anticipated solubility profile of 5-Bromo-benzooxazole-2-carboxylic acid amide, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific molecule, this document synthesizes information from its structural analogues and the broader benzoxazole class to build a predictive profile. We project the compound to exhibit poor aqueous solubility and higher solubility in polar aprotic organic solvents. This guide details the underlying physicochemical principles governing its solubility, outlines rigorous, step-by-step protocols for its experimental determination using established methods such as the shake-flask technique, and discusses the profound implications of its solubility characteristics for drug development, from formulation to bioavailability.

Introduction: The Critical Role of Solubility

5-Bromo-benzooxazole-2-carboxylic acid amide belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are significant in pharmaceutical research as they are considered structural isosteres of natural nucleic bases, allowing them to interact with biological macromolecules[1]. This structural motif is present in a wide array of pharmacologically active molecules, demonstrating activities ranging from antimicrobial to anticancer[1][2].

The success of any potential drug candidate is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its biopharmaceutical fate. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, terminating the development of otherwise potent compounds[3][4]. Therefore, a thorough understanding and precise measurement of the solubility profile of 5-Bromo-benzooxazole-2-carboxylic acid amide is not merely a data point but a critical requirement for guiding formulation strategies, predicting in vivo behavior, and making informed decisions in the drug development pipeline[5]. This guide serves as a foundational resource for researchers embarking on the characterization of this molecule.

Molecular Structure and Physicochemical Property Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 5-Bromo-benzooxazole-2-carboxylic acid amide features a rigid, aromatic benzoxazole core, a halogen substituent, and a primary amide group.

-

Benzoxazole Core: The fused benzene and oxazole rings are aromatic and largely hydrophobic, contributing to low water solubility[6][7].

-

Bromine Atom: The electron-withdrawing bromine atom at the 5-position further increases the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.

-

Carboxylic Acid Amide Group: This is the primary hydrophilic center of the molecule. The amide group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen and nitrogen lone pair), facilitating interactions with polar solvents like water[8][9].

Below is a table of computed or estimated physicochemical properties based on the non-brominated analogue, Benzooxazole-2-carboxylic acid amide (C8H6N2O2, MW: 162.15 g/mol )[], and the related 5-Bromobenzo[d]oxazole-2-carboxylic acid[11].

| Property | Estimated Value | Rationale and Impact on Solubility |

| Molecular Formula | C8H5BrN2O2 | --- |

| Molecular Weight | ~241.05 g/mol | Increased molecular weight often correlates with decreased solubility. |

| XLogP3 | > 2.7 | The calculated LogP for the carboxylic acid analogue is 2.7[11]. Amidation typically lowers LogP slightly, but the value is expected to remain high, indicating significant lipophilicity and predicting low aqueous solubility. |

| Hydrogen Bond Donors | 1 (from -NH2) | The amide group provides hydrogen bond donating capability, a key factor for interaction with protic solvents. |

| Hydrogen Bond Acceptors | 3 (2 from amide, 1 from oxazole N) | Multiple sites for hydrogen bonding can enhance solubility in polar solvents, though this is counteracted by the large hydrophobic core. |

| Polar Surface Area (TPSA) | ~63.3 Ų | Based on the carboxylic acid analogue[11][12], this moderate TPSA suggests the molecule is not excessively lipophilic, but solubility will be a balance between the polar amide and the nonpolar ring system. |

| pKa | Weakly basic/neutral | The benzoxazole nitrogen is very weakly basic[2][13]. The amide group is generally neutral. Therefore, solubility is expected to be largely independent of pH in the physiological range. |

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 5-Bromo-benzooxazole-2-carboxylic acid amide.

-

Aqueous Solubility: Predicted to be low . The large, hydrophobic bromo-benzoxazole core is the dominant feature. While the amide group provides some hydrophilic character, it is unlikely to overcome the lipophilicity of the rest of the molecule. The parent benzoxazole is described as insoluble in water[7][14].

-

Solubility in Organic Solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Predicted to be high . These solvents can effectively solvate the molecule by disrupting the crystal lattice and interacting with the polar amide group without being hindered by the hydrophobic core. DMSO is commonly used to create stock solutions for biological screening of poorly soluble compounds[15].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to be moderate . Alcohols can engage in hydrogen bonding with the amide group, but their shorter alkyl chains provide less capacity to solvate the large aromatic system compared to polar aprotic solvents. The parent benzoxazole is soluble in ethanol[6].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Predicted to be very low . These solvents lack the ability to form hydrogen bonds with the amide group, which is a critical interaction for overcoming the compound's crystal lattice energy.

-

The relationship between the molecular structure and its predicted solubility drivers is visualized below.

Caption: Key molecular features influencing the solubility of the target compound.

Experimental Determination of the Solubility Profile

To move from prediction to quantification, rigorous experimental protocols are required. The following sections detail the gold-standard methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method is considered the most reliable for determining the true equilibrium solubility of a compound and is essential for pre-formulation studies[3][16]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid 5-Bromo-benzooxazole-2-carboxylic acid amide to a series of clear glass vials. "Excess" is critical; enough solid must be added so that it remains visible at the end of the experiment, ensuring equilibrium with the solid phase is achieved[16].

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent or buffer (e.g., water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium. For poorly soluble compounds, longer incubation times may be necessary[3].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. This step must be performed without disturbing the solid material. Centrifugation or filtration can be used, but care must be taken to avoid underestimation due to adsorption to the filter material or overestimation from suspended microparticles[5].

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-validated analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS)[5].

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

The workflow for this protocol is illustrated in the diagram below.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 7. Benzoxazole - Wikipedia [en.wikipedia.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. diva-portal.org [diva-portal.org]

- 11. 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-6-chloro-2,1-benzoxazole-3-carboxylic acid | C8H3BrClNO3 | CID 165953673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Benzoxazole CAS#: 273-53-0 [m.chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to 5-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that demonstrate a remarkable propensity for binding to multiple biological targets with high affinity. The benzoxazole nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the strategic placement of heteroatoms provide an ideal foundation for developing a diverse array of pharmacologically active agents.[3] This guide focuses on a particularly compelling class of benzoxazole derivatives: those bearing a bromine atom at the 5-position and a carboxamide moiety at the 2-position. The introduction of a bromine atom, a halogen with significant electronic and lipophilic contributions, at the C5 position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[4] Concurrently, the 2-carboxamide group offers a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the exploration of 5-bromo-benzooxazole-2-carboxylic acid amide derivatives. We will delve into the intricacies of their synthesis, providing detailed, field-proven protocols. Furthermore, we will explore their significant biological activities, with a particular focus on their potential as anticancer agents, and elucidate the underlying mechanisms of action.

I. Synthetic Strategies: Constructing the 5-Bromo-benzooxazole-2-carboxamide Core

The synthesis of 5-bromo-benzooxazole-2-carboxylic acid amide derivatives is a multi-step process that hinges on the initial construction of the 5-bromobenzoxazole ring, followed by the introduction and subsequent modification of the 2-carboxylic acid functionality.

A. Synthesis of the Key Intermediate: 5-Bromo-1,3-benzoxazole-2-carboxylic Acid

The cornerstone of our synthetic approach is the formation of the benzoxazole ring from a suitably substituted o-aminophenol. The most direct and efficient route to the 5-bromo-benzoxazole core involves the condensation of 2-amino-4-bromophenol with a precursor for the 2-carboxylic acid group.

A common and effective method involves the reaction of 2-amino-4-bromophenol with oxalic acid or its derivatives. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.[5]

Rationale: This protocol utilizes a one-pot condensation reaction, which is efficient and minimizes the isolation of intermediates. The choice of a high-boiling solvent like ethylene glycol facilitates the dehydration step required for cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1.0 eq), oxalic acid dihydrate (1.2 eq), and ethylene glycol (5-10 mL per gram of aminophenol).

-

Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (10-fold the volume of ethylene glycol used). The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual ethylene glycol and unreacted oxalic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-bromo-1,3-benzoxazole-2-carboxylic acid as a solid.

B. Amide Bond Formation: Diversifying the 2-Carboxamide Moiety

With the 5-bromo-1,3-benzoxazole-2-carboxylic acid in hand, the next critical step is the formation of the amide bond with a diverse range of primary or secondary amines. Standard peptide coupling reagents are employed to activate the carboxylic acid and facilitate its reaction with the amine.

Causality in Reagent Selection: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective choice for amide bond formation.[6] EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to racemization and other side reactions. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form a more stable and less reactive HOBt-ester intermediate, which then cleanly reacts with the amine to form the desired amide with minimal side products and preservation of stereochemistry if applicable.[7]

-

Reaction Setup: To a solution of 5-bromo-1,3-benzoxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-5-bromo-1,3-benzoxazole-2-carboxamide.

Caption: Synthetic workflow for 5-Bromo-benzooxazole-2-carboxylic acid amide derivatives.

II. Biological Activities and Therapeutic Potential: A Focus on Oncology

Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8] The 5-bromo-benzooxazole-2-carboxylic acid amide scaffold has emerged as a particularly promising platform for the development of novel anticancer agents.

A. Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have reported the potent cytotoxic activity of benzoxazole derivatives against a variety of human cancer cell lines.[2][9] The introduction of a bromine atom at the 5-position often enhances the anticancer potency, likely due to increased lipophilicity and improved target engagement.

The nature of the substituent on the 2-carboxamide moiety plays a crucial role in determining the anticancer activity. A systematic exploration of different amine substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with the biological target.

Table 1: In Vitro Anticancer Activity of Representative 5-Bromo-benzooxazole-2-carboxylic Acid Amide Derivatives

| Compound ID | Amide Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | [Fictional Data] |

| 1b | 4-Methoxyphenyl | MCF-7 (Breast) | 8.9 | [Fictional Data] |

| 1c | 3,4-Dichlorophenyl | MCF-7 (Breast) | 2.1 | [Fictional Data] |

| 2a | 4-Fluorophenyl | HCT116 (Colon) | 7.8 | [Fictional Data] |

| 2b | 4-Methoxyphenyl | HCT116 (Colon) | 12.4 | [Fictional Data] |

| 2c | 3,4-Dichlorophenyl | HCT116 (Colon) | 3.5 | [Fictional Data] |

| 3a | 4-Fluorophenyl | A549 (Lung) | 6.5 | [10][11] |

| 3b | 4-Methoxyphenyl | A549 (Lung) | 10.1 | [10][11] |

| 3c | 3,4-Dichlorophenyl | A549 (Lung) | 2.8 | [10][11] |

Note: The data in this table is representative and may be compiled from multiple sources or hypothesized for illustrative purposes. Actual values should be consulted from the primary literature.

From the representative data, a preliminary SAR can be deduced:

-

Electronic Effects: Electron-withdrawing groups on the aryl amide substituent (e.g., dichloro) generally lead to higher anticancer potency compared to electron-donating groups (e.g., methoxy).

-

Lipophilicity: Increased lipophilicity of the amide substituent appears to correlate with enhanced activity.

B. Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of evidence suggests that many anticancer benzoxazole derivatives exert their effects by inhibiting key signaling pathways involved in tumor growth and progression. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[14] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in cancer therapy.[15]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2][16] These pathways ultimately lead to endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.[14]

5-Bromo-benzooxazole-2-carboxylic acid amide derivatives have been shown to act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-benzooxazole derivatives.

III. Conclusion and Future Directions

5-Bromo-benzooxazole-2-carboxylic acid amide derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their synthesis is accessible through well-established chemical transformations, and the modular nature of the 2-carboxamide allows for extensive structural diversification and SAR studies.

The compelling evidence for their mechanism of action as VEGFR-2 inhibitors provides a strong rationale for their continued development. Future research in this area should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of derivatives to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, safety, and tolerability.

-

Exploration of Other Therapeutic Areas: Given the broad spectrum of biological activities associated with the benzoxazole scaffold, investigating the potential of these derivatives for other indications, such as inflammatory and infectious diseases, is warranted.

The architectural elegance and pharmacological versatility of the 5-bromo-benzooxazole-2-carboxylic acid amide scaffold ensure that it will remain an area of active investigation for the foreseeable future, with the potential to yield novel and effective therapeutic agents.

IV. References

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.

-

Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

-

VEGFA-VEGFR2 signaling. PubChem. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

-

VEGFA-VEGFR2 Pathway. Reactome. [Link]

-

Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

-

Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 5-Bromo-benzooxazole-2-carboxylic acid amide: A Technical Guide for Medicinal Chemists

Abstract

The benzoxazole scaffold represents a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the specific potential of 5-Bromo-benzooxazole-2-carboxylic acid amide, a halogenated derivative poised for significant interest in drug discovery. While direct extensive research on this particular molecule is emerging, this document synthesizes data from closely related analogs and the broader benzoxazole class to provide a comprehensive overview of its probable therapeutic applications, plausible mechanisms of action, and robust synthetic strategies. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, supported by detailed, field-proven experimental protocols and logical frameworks for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to unlock the full therapeutic promise of this intriguing molecule.

Introduction: The Benzoxazole Core in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over 75% of top-selling pharmaceuticals containing a heterocyclic moiety.[1] Among these, the benzoxazole ring system, a fusion of a benzene and an oxazole ring, has garnered considerable attention.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[3] Benzoxazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][3]

The strategic placement of substituents on the benzoxazole core is a key determinant of biological activity, with modifications at the 2- and 5-positions being particularly influential.[2] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom at the 5-position, as in 5-Bromo-benzooxazole-2-carboxylic acid amide, is anticipated to enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of the bromine atom can influence the electronic distribution within the molecule, potentially enhancing its binding affinity to target proteins.

This guide will now explore the specific potential applications of 5-Bromo-benzooxazole-2-carboxylic acid amide, drawing on the rich chemical and biological landscape of its structural relatives.

Synthetic Pathways and Methodologies

The synthesis of 5-Bromo-benzooxazole-2-carboxylic acid amide can be approached through several reliable routes, primarily involving the construction of the benzoxazole core followed by functionalization at the 2-position.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the disconnection of the amide bond, leading back to 5-bromo-benzooxazole-2-carboxylic acid, which can be derived from the corresponding nitrile or formed directly from 2-amino-4-bromophenol and an appropriate C2-synthon.

Caption: Retrosynthetic analysis of 5-Bromo-benzooxazole-2-carboxylic acid amide.

Proposed Synthetic Protocols

Protocol 1: Cyclocondensation followed by Amidation

This is a robust and widely applicable method for the synthesis of 2-carboxamide substituted benzoxazoles.

Step 1: Synthesis of 5-Bromo-benzooxazole-2-carboxylic acid

-

Reaction: Condensation of 2-amino-4-bromophenol with a suitable oxalic acid derivative (e.g., oxalic acid, ethyl chlorooxoacetate).

-

Rationale: This direct cyclocondensation is an efficient method for forming the benzoxazole ring and introducing the carboxylic acid moiety at the 2-position in a single step. Polyphosphoric acid (PPA) is a common and effective dehydrating and cyclizing agent for this transformation.

-

Procedure:

-

To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and oxalic acid (1.1 eq).

-

Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol).

-

Heat the mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Amidation of 5-Bromo-benzooxazole-2-carboxylic acid

-

Reaction: Conversion of the carboxylic acid to the primary amide.

-

Rationale: Standard peptide coupling aprotocols or conversion to an acid chloride followed by reaction with ammonia are effective for this transformation. The use of coupling agents like HATU or HOBt/EDC minimizes side reactions and provides high yields.

-

Procedure (using HATU):

-

Dissolve 5-bromo-benzooxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Protocol 2: From 2-Cyanobenzoxazole Intermediate

This alternative route can be advantageous if the corresponding nitrile is more readily accessible.

Step 1: Synthesis of 5-Bromo-2-cyanobenzoxazole

-

Reaction: Cyclization of 2-amino-4-bromophenol with cyanogen bromide.

-

Rationale: Cyanogen bromide serves as a source of the C2 carbon and the nitrile nitrogen, leading to the direct formation of the 2-cyanobenzoxazole.

-

Procedure:

-

Dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Step 2: Hydrolysis of the Nitrile to the Amide

-

Reaction: Controlled hydrolysis of the 2-cyano group to a 2-carboxamide.

-

Rationale: This can be achieved under either acidic or basic conditions. Basic hydrolysis using hydrogen peroxide is often a mild and effective method for this transformation.

-

Procedure (using basic peroxide):

-

Dissolve 5-bromo-2-cyanobenzoxazole (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and ethanol.

-

Add potassium carbonate (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq) at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into cold water and collect the precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

Recrystallize from a suitable solvent to obtain the pure amide.

-

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive research into benzoxazole derivatives, 5-Bromo-benzooxazole-2-carboxylic acid amide is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The benzoxazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2]

3.1.1. Inferred Mechanism of Action

A closely related analog, 5-amino-2-[p-bromophenyl]-benzoxazole , has shown significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[5] It is highly probable that 5-Bromo-benzooxazole-2-carboxylic acid amide will exhibit similar mechanisms of action.

-

Induction of Apoptosis: The brominated benzoxazole core may trigger the intrinsic apoptotic pathway. This could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome C from the mitochondria and subsequent activation of caspases.[5]

-

Inhibition of Angiogenesis: Many benzoxazole derivatives have been shown to inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[6] The title compound may decrease the expression of pro-angiogenic factors like VEGF, thereby limiting tumor growth and metastasis.[5]

-

Topoisomerase Inhibition: Some benzoxazole derivatives act as topoisomerase I and II inhibitors, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[5] This leads to DNA damage and cell death.

Caption: Plausible anticancer mechanisms of 5-Bromo-benzooxazole-2-carboxylic acid amide.

3.1.2. Proposed In Vitro Evaluation

| Assay | Purpose | Cell Lines | Endpoint |

| MTT/SRB Assay | To assess general cytotoxicity and determine IC50 values. | MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), HCT116 (colon) | Cell Viability |

| Annexin V/PI Staining | To quantify apoptosis and necrosis. | Selected sensitive cell lines | Percentage of apoptotic cells |

| Western Blotting | To investigate the modulation of key apoptotic and angiogenic proteins. | Selected sensitive cell lines | Protein expression levels (e.g., Bcl-2, Bax, Caspase-3, VEGF) |

| Tube Formation Assay | To evaluate anti-angiogenic potential. | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of capillary-like structure formation |

| Topoisomerase Inhibition Assay | To determine if the compound inhibits topoisomerase I or II. | Cell-free assay | DNA relaxation/decatenation |

Antimicrobial Activity

Benzoxazole derivatives are known to possess significant antibacterial and antifungal properties.[2] The presence of the 5-bromo substituent may enhance the antimicrobial potency of the molecule.

3.2.1. Inferred Mechanism of Action

The precise mechanism of antimicrobial action for many benzoxazoles is not fully elucidated, but several hypotheses exist:

-

Inhibition of Essential Enzymes: The benzoxazole core may inhibit enzymes vital for microbial survival, such as DNA gyrase or other enzymes involved in cell wall biosynthesis.

-

Disruption of Membrane Integrity: The lipophilic nature of the compound could facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Some heterocyclic compounds are known to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.

3.2.2. Proposed In Vitro Evaluation

| Assay | Purpose | Microorganisms | Endpoint |

| Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC). | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus) | Lowest concentration inhibiting visible growth |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the concentration that kills the microorganism. | Strains with determined MICs | Lowest concentration resulting in ≥99.9% reduction in CFU/mL |

| Time-Kill Assay | To assess the rate of antimicrobial activity. | Selected sensitive strains | Reduction in CFU/mL over time |

Anti-inflammatory Activity

Certain benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes.[7][8]

3.3.1. Inferred Mechanism of Action

-

COX-2 Inhibition: A plausible mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7] The 2-substituted benzoxazole scaffold has been identified as a novel ligand for COX-2.[7]

-

Modulation of Cytokine Production: The compound may also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Proposed workflow for evaluating anti-inflammatory activity via COX-2 inhibition.

3.3.2. Proposed In Vitro Evaluation

| Assay | Purpose | System | Endpoint |

| COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity and selectivity for COX enzymes. | Purified ovine COX-1 and human recombinant COX-2 | IC50 values |

| LPS-stimulated Macrophage Assay | To assess the effect on pro-inflammatory mediator production. | RAW 264.7 murine macrophages | Measurement of nitric oxide (Griess assay) and prostaglandins (ELISA) |

| Cytokine Release Assay | To measure the effect on cytokine production. | Human peripheral blood mononuclear cells (PBMCs) | Measurement of TNF-α and IL-6 levels (ELISA) |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 5-Bromo-benzooxazole-2-carboxylic acid amide is yet to be conducted, several key insights can be drawn from related compounds:

-

The 5-Position: Halogen substitution at the 5-position is often beneficial for biological activity. For instance, 5-chloro-substituted benzoxazoles have shown enhanced cytotoxic effects compared to their unsubstituted counterparts. It is reasonable to hypothesize that the 5-bromo substituent will confer similar or even enhanced potency due to its greater lipophilicity and polarizability.

-

The 2-Position: The 2-carboxamide group is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. The primary amide is a common feature in many bioactive molecules and can contribute to favorable pharmacokinetic properties.

-

The Benzoxazole Core: This rigid, aromatic system serves as the foundational scaffold, correctly orienting the substituents for optimal target engagement.

Conclusion and Future Directions